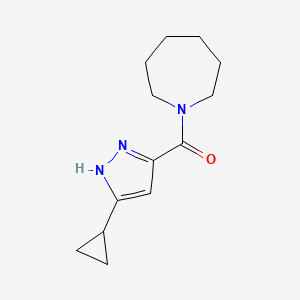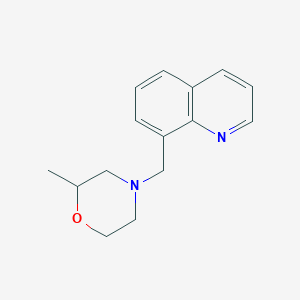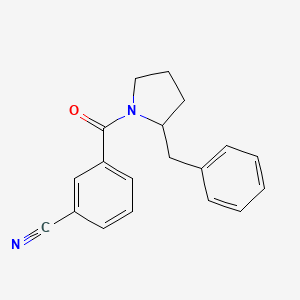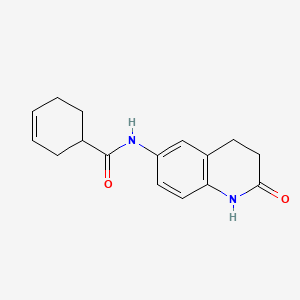
azepan-1-yl-(5-cyclopropyl-1H-pyrazol-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azepan-1-yl-(5-cyclopropyl-1H-pyrazol-3-yl)methanone, also known as CP-945,598, is a selective antagonist of the cannabinoid receptor CB1. It was first synthesized in 2002 by Pfizer, Inc. as a potential treatment for obesity and other metabolic disorders. Since then, CP-945,598 has been the subject of numerous scientific studies, exploring its synthesis, mechanism of action, and potential therapeutic applications.
Mécanisme D'action
Azepan-1-yl-(5-cyclopropyl-1H-pyrazol-3-yl)methanone is a selective antagonist of the cannabinoid receptor CB1. It works by blocking the binding of endogenous cannabinoids, such as anandamide and 2-arachidonoylglycerol, to the CB1 receptor. This results in a decrease in the activity of the endocannabinoid system, which plays a role in a variety of physiological processes, including appetite, pain perception, and inflammation.
Biochemical and Physiological Effects
Studies have shown that this compound can reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to reduce food intake and body weight in animal models of obesity. In addition, it has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of azepan-1-yl-(5-cyclopropyl-1H-pyrazol-3-yl)methanone is its selectivity for the CB1 receptor. This allows for the study of the specific effects of CB1 receptor blockade, without interfering with other cannabinoid receptors or systems. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on azepan-1-yl-(5-cyclopropyl-1H-pyrazol-3-yl)methanone. One area of interest is its potential as a treatment for addiction, particularly in the context of opioid addiction. Another area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to understand the long-term effects of CB1 receptor blockade, particularly in relation to appetite and weight regulation.
Méthodes De Synthèse
Azepan-1-yl-(5-cyclopropyl-1H-pyrazol-3-yl)methanone is synthesized through a multi-step process involving the reaction of 5-cyclopropyl-1H-pyrazole-3-carboxylic acid with 1-azepan-1-ylpropan-2-one. The resulting intermediate is then treated with trifluoroacetic anhydride to yield the final product.
Applications De Recherche Scientifique
Azepan-1-yl-(5-cyclopropyl-1H-pyrazol-3-yl)methanone has been extensively studied for its potential therapeutic applications in a variety of diseases and conditions. It has been shown to have anti-inflammatory, analgesic, and neuroprotective properties. It has also been studied as a potential treatment for obesity, metabolic disorders, and addiction.
Propriétés
IUPAC Name |
azepan-1-yl-(5-cyclopropyl-1H-pyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c17-13(16-7-3-1-2-4-8-16)12-9-11(14-15-12)10-5-6-10/h9-10H,1-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YITIOPWWVGDYHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=NNC(=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-[[Cyclohexyl(methyl)sulfamoyl]amino]ethyl]pyridine](/img/structure/B7517462.png)
![5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone](/img/structure/B7517466.png)
![N-[1-(2,5-dimethylthiophen-3-yl)ethyl]cyclopropanecarboxamide](/img/structure/B7517468.png)
![(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]methanone](/img/structure/B7517475.png)
![2-[1-(2,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(1-methylsulfonylpiperidin-4-yl)acetamide](/img/structure/B7517485.png)
![N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-methylpropanamide](/img/structure/B7517493.png)
![N-[2-(2,3-dihydroindol-1-yl)propyl]-2-methoxyacetamide](/img/structure/B7517498.png)


![[1-(3,4-Dichlorobenzoyl)pyrrolidin-2-yl]-piperidin-1-ylmethanone](/img/structure/B7517532.png)
